N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide
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Overview
Description
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide is a complex organic compound with interesting chemical properties and potential applications in various scientific fields. This compound belongs to the family of thienopyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide typically involves multi-step organic reactions One common method starts with the synthesis of the thienopyrimidine core, which can be prepared through the cyclization of thioamide derivatives with urea Subsequently, the intermediate compound undergoes further reaction with ethyl bromoacetate in the presence of a base to introduce the ethyl group
Industrial Production Methods
In industrial settings, the production of this compound requires scaling up the laboratory procedures while ensuring high yields and purity. Large-scale synthesis may involve optimized reaction conditions, such as higher temperatures and pressures, or the use of continuous flow reactors to enhance the efficiency and reproducibility of the process. Catalysts and automated purification techniques are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized under controlled conditions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: : Reduction reactions may target specific functional groups, such as carbonyls, to yield alcohols or other reduced derivatives.
Substitution: : The fluorophenyl group allows for nucleophilic or electrophilic substitution reactions to introduce other substituents or modify the existing structure.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Conditions typically involve halide reagents and appropriate solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Depending on the reaction type, major products include oxidized derivatives (sulfoxides and sulfones), reduced products (alcohols), and various substituted analogs with different functional groups.
Scientific Research Applications
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide has several promising applications in scientific research:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules for drug discovery and materials science.
Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: : Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, in cancer research, it may inhibit key enzymes involved in tumor growth and survival, thereby exerting anti-cancer effects. The detailed pathways and molecular targets vary depending on the specific application and context of the research.
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide: : Lacks the fluorophenyl group, resulting in different biological and chemical properties.
2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide: : Shorter carbon chain, potentially altering its reactivity and biological activity.
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylacetamide: : Similar structure but without the fluorine atom, which may affect its electronic properties and interactions with targets.
This unique structure enhances its potential in research and application, making it a valuable compound for further studies.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c17-11-4-2-1-3-10(11)9-13(21)18-6-7-20-15(22)14-12(5-8-24-14)19-16(20)23/h1-5,8H,6-7,9H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVZDPRRZARHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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